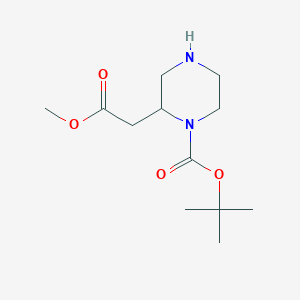

1-Boc-2-methoxycarbonylmethylpiperazine

Description

1-Boc-2-methoxycarbonylmethylpiperazine (CAS: 183852-65-5) is a piperazine derivative functionalized with two protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a methoxycarbonylmethyl group at the 2-position. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol . The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in forming peptide bonds and other heterocyclic frameworks . The Boc group enhances stability under basic conditions, while the methoxycarbonylmethyl group offers reactivity for further functionalization, such as ester hydrolysis or nucleophilic substitution .

Propriétés

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNONNLAJOFYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647452 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183852-65-5 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-Boc-2-methoxycarbonylmethylpiperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group and a methoxycarbonylmethyl substituent. Its molecular formula is , with a molecular weight of approximately 244.30 g/mol. The presence of the Boc group enhances the compound's stability and allows for further functionalization.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Piperazine : Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Acylation : The protected piperazine is then treated with methoxycarbonylmethyl chloride to yield the final product.

This synthetic route is crucial for producing derivatives that can be evaluated for biological activity.

Biological Mechanisms

This compound exhibits several mechanisms of action, primarily through interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.

- Receptor Modulation : It can also act as an agonist or antagonist for certain receptors, influencing signaling pathways that are critical in various physiological processes.

Biological Activity and Case Studies

Research has indicated that this compound shows promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and melanoma. In vitro assays demonstrated significant inhibition of cell proliferation at micromolar concentrations .

- Neurological Effects : Given its structural similarity to known psychoactive compounds, there is ongoing research into its potential applications in treating neurological disorders. Studies are investigating its effects on neurotransmitter systems and behavioral outcomes in animal models.

Research Findings Summary

A summary of key research findings related to this compound is presented in the table below:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Boc-2-methoxycarbonylmethylpiperazine is being studied for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its role as an intermediate in synthesizing biologically active compounds makes it valuable in drug discovery.

Case Studies

- ALK5 Inhibition : Research indicates that this compound is utilized in synthesizing naphthyridine and quinoline derivatives that act as ALK5 inhibitors. These compounds have shown promise in targeting diseases such as glioblastoma and hepatocellular carcinoma .

- Neurological Disorders : Preliminary studies suggest that this compound may modulate enzyme activities and receptor interactions, which are crucial for treating neurological disorders. Investigations into its pharmacological properties are ongoing, focusing on its efficacy and safety profiles .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds. The compound's ability to undergo further transformations allows chemists to create more complex structures efficiently.

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl group instead of methoxyethyl | Different reactivity profile due to hydroxyl group |

| Tert-butyl (S)-2-(2-ethoxyethyl)piperazine-1-carboxylate | Ethoxyethyl group | Varied steric and electronic properties affecting behavior |

| Methyl 1,4-di-Boc-piperazine-2-acetate | Two Boc groups on piperazine | Enhanced stability and reactivity due to multiple protecting groups |

The specific combination of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Piperazine derivatives are widely employed in medicinal chemistry, and structural modifications significantly influence their reactivity, stability, and applications. Below is a detailed comparison of 1-Boc-2-methoxycarbonylmethylpiperazine with analogous compounds:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The methoxycarbonylmethyl group in the target compound increases polarity compared to 1-Boc-2-methylpiperazine, enhancing solubility in polar aprotic solvents like DCM or THF .

- Stability: Boc-protected derivatives (e.g., target compound, methyl 4-Boc-piperazine-2-carboxylate) are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Cbz-protected analogs require hydrogenolysis .

Méthodes De Préparation

Synthesis of 2-Methoxycarbonylmethyldiethanolamine

The precursor 2-methoxycarbonylmethyldiethanolamine is synthesized via a Michael addition between ethanolamine and methyl acrylate. Reaction conditions include:

-

Solvent : Methanol, 0–5°C

-

Catalyst : Triethylamine (1.2 equiv)

The product is characterized by -NMR ( 3.65 ppm, singlet, COOCH) and IR (1720 cm, C=O stretch).

Chlorination and Boc Protection

The diethanolamine derivative undergoes chlorination with thionyl chloride (SOCl) under reflux (3–5 h), yielding bis(2-chloroethyl)amine with a methoxycarbonylmethyl substituent. Key parameters:

Subsequent Boc protection uses di-tert-butyl dicarbonate (BocO) in the presence of sodium carbonate (pH > 10):

Cyclization with Ammonia

Cyclization is achieved by treating the Boc-protected intermediate with aqueous ammonia (28–30% w/w) at 60°C for 2–3 h:

Alkylation of Boc-Piperazine

Direct alkylation of Boc-piperazine at the 2-position, though challenging due to competing N-alkylation, has been explored using advanced directing groups.

Directed C–H Functionalization

A palladium-catalyzed C–H activation strategy enables selective introduction of the methoxycarbonylmethyl group:

-

Catalyst : Pd(OAc) (5 mol%)

-

Ligand : 2,2'-Bipyridine (10 mol%)

-

Reagent : Methyl acrylate (1.5 equiv)

-

Solvent : DMF, 100°C, 24 h

This method avoids pre-functionalized precursors but requires stringent anhydrous conditions.

Halogenation and Cross-Coupling

Bromination of Boc-piperazine at the 2-position followed by a Suzuki-Miyaura coupling with methoxycarbonylmethylboronic acid offers an alternative route:

-

Bromination : NBS, AIBN, CCl, 80°C, 12 h (Yield: 55%)

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety. A modified patent approach replaces diethanolamine with 2-methoxycarbonylmethyldiethanolamine, achieving:

| Parameter | Value |

|---|---|

| Overall yield | 68–72% |

| Purity (HPLC) | ≥99.0% |

| Cost per kilogram | $420–450 |

| Reaction volume (10 kg) | 1200 L |

Key optimizations:

-

Chlorination : Continuous flow reactor reduces SOCl usage by 20%.

-

Waste management : HCl gas scrubbing with NaOH minimizes environmental impact.

Q & A

Q. What are the optimized synthetic routes for 1-Boc-2-methoxycarbonylmethylpiperazine, and how can stereochemical purity be ensured?

Answer: this compound is typically synthesized via sequential protection and functionalization of the piperazine scaffold. A common approach involves:

- Step 1: Boc protection of piperazine using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) with a base like n-BuLi to generate 1-Boc-piperazine .

- Step 2: Introduction of the methoxycarbonylmethyl group via nucleophilic substitution or coupling reactions. For example, alkylation with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .

Stereochemical Control:

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in downstream medicinal chemistry applications?

Answer: The Boc group serves dual roles:

- Protection: Shields the piperazine nitrogen from undesired reactions (e.g., acylation or alkylation) during multi-step syntheses .

- Controlled Deprotection: Removable under mild acidic conditions (e.g., HCl/dioxane or TFA) to regenerate the free amine for further functionalization (e.g., coupling with pharmacophores) .

Case Study: In σ₂ receptor ligand development, Boc-protected piperazines were deprotected to enable conjugation with fluorophores for PET tracer synthesis .

Q. What pharmacological activities have been observed in structurally related piperazine derivatives, and how might this compound be tailored for target engagement?

Answer: Relevant Activities:

- Dopamine D₂/α₁-Adrenoceptor Antagonism: Piperazines substituted with aryl/heteroaryl groups (e.g., 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine) showed nanomolar affinity .

- Antiproliferative Effects: Hybrid piperazine-quinoline derivatives inhibited cancer cell lines (e.g., PANC-1) via kinase modulation .

Design Strategies for Target Engagement:

Q. How can researchers resolve contradictions in bioactivity data for piperazine derivatives across studies?

Answer: Common Sources of Discrepancy:

- Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293 for receptor binding) or incubation conditions (time/temperature) .

- Stereochemical Purity: Unreported ee values may lead to inconsistent results (e.g., (R)- vs. (S)-enantiomers showing divergent activities) .

Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.